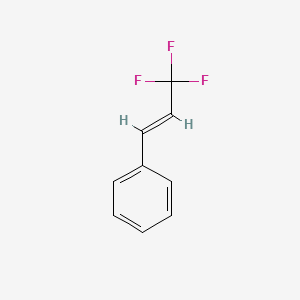
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the iodomethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their unique electronic and steric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiadiazole precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetone or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, amines, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions . Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets through its iodomethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules . The pathways involved in these interactions depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Fluoromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules .
Propiedades
Número CAS |
88976-84-5 |
|---|---|
Fórmula molecular |
C4H2F3IN2OS |
Peso molecular |
310.04 g/mol |
Nombre IUPAC |
3-(iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H2F3IN2OS/c5-4(6,7)2-9-10(1-8)3(11)12-2/h1H2 |
Clave InChI |
MLSXBPDARHQXEH-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=O)SC(=N1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)



![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
